3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of multiple chlorine atoms and a benzenecarboximidamide structure, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to a range of biological effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the target, leading to a cascade of biological effects .
Biochemical Pathways
It’s plausible that the compound could influence a variety of pathways, given the broad range of biological activities exhibited by similar compounds .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a suitable solvent such as N,N’-dimethylformamide. The reaction is carried out at elevated temperatures, around 60°C, to ensure the formation of the desired product . The reaction can be represented as follows:
3,5-dichlorobenzoyl chloride+4-chloroaniline→3,5-dichloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-dichloro-N-(4-chlorophenyl)-N’-methylbenzenec
Properties
IUPAC Name |
3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2/c1-18-14(9-6-11(16)8-12(17)7-9)19-13-4-2-10(15)3-5-13/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTRPFRBUBPALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC(=C1)Cl)Cl)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.